4-(5-Oxopyrrolidin-2-yl)benzoic acid - 1314727-27-9

4-(5-Oxopyrrolidin-2-yl)benzoic acid

Catalog Number: EVT-2855121
CAS Number: 1314727-27-9
Molecular Formula: C11H11NO3
Molecular Weight: 205.213
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate: This paper describes a synthetic strategy involving diastereospecific 1,3-dipolar cycloaddition of nitrones to alkenes followed by transformations leading to functionalized pyrrolidine and 5-oxopyrrolidine phosphonates. [] While not directly applicable to 4-(5-Oxopyrrolidin-2-yl)benzoic acid, this approach highlights the potential use of cycloaddition reactions in building the pyrrolidinone ring.
Mechanism of Action
  • HIV-1 maturation inhibition: GSK3532795 (BMS-955176) utilizes a 4-(5-Oxopyrrolidin-2-yl)benzoic acid derived scaffold to interfere with HIV-1 maturation, although the precise mechanism is not detailed. []
  • Factor B inhibition: LNP023, a derivative of 4-(5-Oxopyrrolidin-2-yl)benzoic acid, acts as a Factor B inhibitor, targeting the alternative pathway of the complement system. []
  • IRAK4 inhibition: PF-06650833, another derivative, functions as a potent and selective inhibitor of interleukin-1 receptor associated kinase 4 (IRAK4). []

Drug Discovery and Development:

  • HIV-1 Maturation Inhibitors: GSK3532795 (BMS-955176) is an orally active, second-generation HIV-1 maturation inhibitor that demonstrated efficacy in preclinical studies and advanced to phase IIb clinical trials. []
  • Factor B Inhibitors: LNP023, a selective and orally bioavailable inhibitor of Factor B, is being clinically evaluated for treating various complement-mediated diseases. []
  • Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibitors: PF-06650833 represents a potent and selective IRAK4 inhibitor with favorable pharmacokinetic properties, making it suitable for oral administration. []
  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Correctors: ABBV/GLPG-2222 (22) is a highly potent CFTR corrector that increases CFTR levels at the cell surface, offering potential treatment for cystic fibrosis. []

Photocatalysis:

  • Photodeposition of NiS Cocatalysts on g-C3N4: A 4-(1H-Imidazol-2-yl) benzoic acid (IBA) grafted g-C3N4 with NiS cocatalysts exhibited enhanced photocatalytic performance for H2 evolution under visible light. [] This demonstrates the potential of benzoic acid derivatives as components in photocatalytic systems.

Material Science:

  • Luminescent N-arylphthalimidino derivatives: The crystallization of 2- and 4-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid, phthalimidino derivatives, showcased a novel approach to reaction-induced crystallization for organic compounds. [] This highlights the potential of benzoic acid derivatives in material science applications.

Diethyl (pyrrolidin-2-yl)phosphonate

  • Compound Description: Diethyl (pyrrolidin-2-yl)phosphonate serves as a key intermediate in the synthesis of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate derivatives. []
  • Relevance: This compound shares the core pyrrolidine ring structure with the target compound, 4-(5-Oxopyrrolidin-2-yl)benzoic acid. The difference lies in the substituents on the pyrrolidine ring. []

Diethyl (5-oxopyrrolidin-2-yl)phosphonate

  • Compound Description: This compound represents another functionalized derivative synthesized from diethyl (pyrrolidin-2-yl)phosphonate. []
  • Relevance: Diethyl (5-oxopyrrolidin-2-yl)phosphonate is structurally similar to 4-(5-Oxopyrrolidin-2-yl)benzoic acid, sharing the 5-oxopyrrolidin-2-yl moiety. []

O,O-Diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate

  • Compound Description: This compound is a derivative of diethyl (5-oxopyrrolidin-2-yl)phosphonate, obtained through a series of chemical transformations. []
  • Relevance: This derivative shares the 5-oxopyrrolidin-2-yl moiety with 4-(5-Oxopyrrolidin-2-yl)benzoic acid. The difference lies in the presence of the phosphonate and additional substituents on the pyrrolidine ring. []

O,O-Diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate

  • Compound Description: This compound acts as a precursor in the synthesis of O,O-diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate. []
  • Relevance: While not directly containing the 5-oxopyrrolidin-2-yl moiety, this compound is structurally related to 4-(5-Oxopyrrolidin-2-yl)benzoic acid as it undergoes transformations to yield derivatives sharing this core structure. []

O,O-Diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonate

  • Compound Description: This compound serves as a precursor in the synthesis of O,O-diethyl 3-aminomethyl-4-hydroxy(pyrrolidin-2-yl)phosphonate. []
  • Relevance: Similar to compound 4, while not directly resembling 4-(5-Oxopyrrolidin-2-yl)benzoic acid, it acts as a precursor to derivatives possessing the core pyrrolidine ring system, making it structurally relevant. []

O,O-Diethyl 3-aminomethyl-4-hydroxy(pyrrolidin-2-yl)phosphonate

  • Compound Description: This compound represents a final product in the synthetic pathway starting from O,O-Diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonate. []
  • Relevance: This compound shares the core pyrrolidine structure with the target compound, 4-(5-Oxopyrrolidin-2-yl)benzoic acid, differing in the substituents on the pyrrolidine ring. []

Properties

CAS Number

1314727-27-9

Product Name

4-(5-Oxopyrrolidin-2-yl)benzoic acid

IUPAC Name

4-(5-oxopyrrolidin-2-yl)benzoic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.213

InChI

InChI=1S/C11H11NO3/c13-10-6-5-9(12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15)

InChI Key

LAFPNIUVRIVWTD-UHFFFAOYSA-N

SMILES

C1CC(=O)NC1C2=CC=C(C=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.